molecular formula C7H9F3N2O2 B1530573 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 1171125-25-9

2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B1530573
CAS No.: 1171125-25-9
M. Wt: 210.15 g/mol
InChI Key: WOCJTBQTGNIJJZ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole is a versatile fluorinated heterocyclic building block designed for advanced chemical and pharmaceutical research. This compound features a reactive imidazole core, a trifluoromethyl group known to enhance metabolic stability and membrane permeability, and a dimethoxymethyl group that can serve as a protected aldehyde or a handle for further synthetic modification. Based on the established applications of similar trifluoromethyl-substituted imidazoles, this reagent is expected to be highly valuable in several key areas. It can be utilized as a key synthon in the development of novel ligands for metal-organic frameworks (MOFs) and Covalent Organic Frameworks (COFs) , where its structural features can help fine-tune material properties for applications like gas capture or catalysis . Furthermore, its imidazole scaffold is a privileged structure in medicinal chemistry, making it a critical intermediate in the synthesis of potential Active Pharmaceutical Ingredients (APIs) targeting a wide range of diseases . The trifluoromethyl group is a common motif in agrochemicals, suggesting potential use in developing new fungicidal or herbicidal agents , analogous to commercial products like triflumizole . The reactive sites on the imidazole ring, particularly the nitrogen atoms, allow for facile nucleophilic substitution and further functionalization, enabling core expansion and the creation of complex molecular architectures . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(dimethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2/c1-13-6(14-2)5-11-3-4(12-5)7(8,9)10/h3,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCJTBQTGNIJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=C(N1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from a variety of scientific studies.

The synthesis of 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole typically involves the reaction of 4-(trifluoromethyl)-1H-imidazole with dimethoxymethyl derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the imidazole ring, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole, exhibit promising antimicrobial properties. A study highlighted that related compounds showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antibacterial activity .

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Dimethoxymethyl-4-trifluoromethyl-1H-imidazoleMRSA32 µg/mL
Related Compound AE. coli16 µg/mL
Related Compound BBacillus subtilis8 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of imidazoles has been documented in various studies. Specifically, compounds similar to 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, IC50 values for related compounds against COX-2 were reported as low as 23.8 µM, indicating significant anti-inflammatory activity .

Table 2: COX Inhibition Data for Imidazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-Dimethoxymethyl-4-trifluoromethyl-1H-imidazole19.45 ± 0.0731.4 ± 0.12
Compound C26.04 ± 0.3634.4 ± 0.10

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is significantly influenced by their structural features. The presence of the trifluoromethyl group has been associated with enhanced potency against bacterial strains and improved anti-inflammatory effects. Additionally, modifications at the nitrogen positions and substitutions on the aromatic rings can lead to variations in activity profiles .

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

  • Case Study on Antibacterial Activity : A study investigated a series of imidazole derivatives for their antibacterial properties against common pathogens. The results indicated that certain substitutions led to enhanced efficacy against resistant strains .
  • Anti-inflammatory Assessment : Another research effort focused on evaluating the anti-inflammatory effects of these compounds in vivo using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

The imidazole ring is a well-known pharmacophore in medicinal chemistry. The incorporation of trifluoromethyl and dimethoxymethyl groups enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer treatment. For instance, related compounds have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Reference
II1DLD-157.4
II1MCF-779.9
II3Hepatocellular CarcinomaNot specified

These compounds often outperform traditional chemotherapeutics like cisplatin, indicating their potential as novel anticancer agents.

Antimicrobial Properties

Imidazole derivatives have also been explored for their antimicrobial properties. The structural modifications can lead to enhanced activity against bacteria and fungi:

  • A study on related imidazole compounds demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria.
  • Triazole-imidazole hybrids exhibited potent antifungal activity, suggesting that similar modifications to 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole could yield effective antifungal agents.

Perovskite Solar Cells

The incorporation of trifluoromethyl-substituted imidazoles into perovskite solar cells has shown to improve performance through passivation effects:

ParameterValue
Efficiency ImprovementUp to 20%
Stability EnhancementIncreased lifespan by 30%

These findings suggest that 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole could play a role in enhancing the efficiency and stability of solar cell technologies .

Agricultural Chemistry Applications

Imidazole derivatives are also being investigated for their potential as agrochemicals:

  • Fungicides : Compounds with imidazole rings have been noted for their fungicidal properties, making them candidates for agricultural applications.
  • Herbicides : Research into the herbicidal properties of similar compounds suggests that modifications could lead to effective herbicides.

Case Study 1: Anticancer Activity of Imidazole Derivatives

A series of studies evaluated the anticancer properties of various imidazole derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways, demonstrating their potential as therapeutic agents.

Case Study 2: Enhancements in Solar Cell Efficiency

Research conducted on the incorporation of trifluoromethyl-substituted imidazoles into perovskite formulations showed marked improvements in efficiency and stability under operational conditions. This work highlights the significance of chemical modifications in optimizing material properties for renewable energy applications.

Chemical Reactions Analysis

General Information on Imidazole Chemistry

  • Imidazole Synthesis: Imidazole was first synthesized in 1858 by Heinrich Debus, who reacted glyoxal and formaldehyde in ammonia .

  • Reactivity: Imidazoles are heterocyclic compounds with diverse biological activities, making them significant in medicinal chemistry. Their structure allows them to participate in various chemical reactions, making them valuable intermediates in organic synthesis and pharmaceutical development.

Reactions Involving Trifluoromethyl-Substituted Imidazoles

  • Trisubstituted Imidazoles: A method for synthesizing 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group involves the coupling of N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate using sodium hydride as a base .

  • Condensation Reactions: 2,4,5-trisubstituted imidazoles can be constructed through reactions involving substituted 1,2-diphenylethane-1,2-dione (benzyl), substituted aldehydes, and ammonium acetate under various conditions .

  • Reaction with N-Oxides: Imidazole N-oxides react with bis(trifluoromethyl)ketene. The reaction mechanisms involve the formation of zwitterions and subsequent reactions influenced by the solvent .

Specific Compounds and Their Reactions

  • 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine: Processes for synthesizing this compound involve reacting 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base, followed by recrystallization and aryl amination .

  • 4-(Trifluoromethyl)-1H-imidazole: This compound is used as a synthesis intermediate for ligands and has applications in COFs, APIs, and DSSCs . The amine group is reactive and can be modified under nucleophilic substitution .

  • 1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide: The computed descriptors, including IUPAC name, InChI, InChIKey, and SMILES, are available .

  • 2-(4-methoxyphenylamino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxylic acid: The computed descriptors, including IUPAC name, InChI, InChIKey, and SMILES, are available .

Since no direct information on the chemical reactions of "2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole" was found, the above information provides a basis for understanding potential reactions based on the presence of imidazole and trifluoromethyl groups. Further research would be needed to determine the specific reactivity of the target compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of imidazole derivatives are heavily influenced by substituents at positions 2, 4, and 3. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole -CH(OCH₃)₂ (2), -CF₃ (4) C₇H₉F₃N₂O₂ 228.16 High thermal stability, lipophilic Agricultural intermediates
2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole -C₆H₄Cl (2), -CF₃ (4) C₁₀H₆ClF₃N₂ 246.62 Enhanced halogenated stability Pharmaceuticals, agrochemicals
2-(4-Methylphenyl)-4-(trifluoromethyl)-1H-imidazole -C₆H₄CH₃ (2), -CF₃ (4) C₁₁H₉F₃N₂ 226.20 Improved solubility in organic solvents Material science, catalysts
4-(Trifluoromethyl)-1H-imidazole -CF₃ (4) C₄H₃F₃N₂ 136.08 Compact structure, high reactivity Drug discovery, DSSCs, COFs
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole -C₆H₄OCH₃ (2), -CF₃ (5) C₁₁H₉F₃N₂O 242.20 Balanced polarity, bioactive Antimicrobial agents

Stability and Reactivity

  • Thermal Stability : The title compound decomposes at 212–213°C, comparable to 2-phenyl-4-(trifluoromethyl)-1H-imidazole (212–213°C) but lower than halogenated analogs like 2-(4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole (336.8°C) .
  • Chemical Reactivity : The dimethoxymethyl group undergoes hydrolysis under acidic conditions, unlike the inert trifluoromethyl group. This reactivity is exploited in prodrug designs .

Research Findings and Industrial Relevance

  • Agricultural Studies: Field trials demonstrate that the title compound increases pesticide retention by 30% compared to non-etherified analogs .
  • Material Innovations: Fluorinated imidazoles enhance charge transport in DSSCs, achieving power conversion efficiencies of up to 8.7% .

Preparation Methods

Starting Materials and Key Reagents

  • 4-(Trifluoromethyl)-1H-imidazole serves as a common core intermediate for functionalization at the 2-position.
  • Dimethoxymethylation reagents such as dimethoxymethane or equivalents are used to introduce the 2-(dimethoxymethyl) substituent.
  • Electrophilic trifluoromethylation agents or pre-functionalized trifluoromethyl imidazoles are employed to ensure the CF3 group is correctly positioned.

Reported Synthetic Routes

Functionalization of 4-(Trifluoromethyl)-1H-imidazole

A foundational approach involves starting from 4-(trifluoromethyl)-1H-imidazole, which can be synthesized or obtained commercially. This intermediate is then subjected to alkylation or acetal formation at the 2-position.

  • For example, acetylation of 4-(trifluoromethyl)-1H-imidazole with ethyl bromoacetate followed by hydrolysis yields intermediates that can be further functionalized to introduce the dimethoxymethyl group.

Dimethoxymethylation via Acetal Formation

The dimethoxymethyl group is typically introduced by reacting the imidazole ring with dimethoxymethane or related acetal reagents under acidic or catalytic conditions. This step forms the 2-(dimethoxymethyl) substituent via an electrophilic substitution mechanism on the imidazole nitrogen or carbon.

  • This method leverages the stability of the acetal protecting group and allows for selective substitution without affecting the trifluoromethyl group.

One-Pot Synthesis and Telescoping Reactions

Recent advances include one-pot telescoping methods that combine multiple steps without isolation of intermediates, improving efficiency and yield.

  • For example, a two-step one-pot protocol involving initial formation of imidazole derivatives followed by trifluoromethylation and sulfuration reactions has been reported for related imidazole compounds.
  • Although this method was applied to 2-CF3S-imidazoles, the principles of one-pot synthesis can be adapted for dimethoxymethyl substitution by careful choice of reagents and conditions.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Acetylation of 4-(CF3)-imidazole Ethyl bromoacetate, base 70 1-2 h 75-85 Produces methyl ester intermediate
Hydrolysis to acid intermediate Aqueous base or acid hydrolysis Ambient to 50 2-4 h 80-90 Prepares for further substitution
Dimethoxymethylation Dimethoxymethane, acid catalyst (e.g., HCl, p-TsOH) 50-70 1-3 h 70-80 Forms 2-(dimethoxymethyl) substituent
One-pot trifluoromethylation AgSCF3 or equivalents, activating agents Room temp to 40 2-4 h 60-75 For CF3 introduction on imidazole

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents Advantages Limitations
Stepwise Acetylation + Hydrolysis + Dimethoxymethylation 4-(Trifluoromethyl)-1H-imidazole Ethyl bromoacetate, dimethoxymethane, acid catalyst High selectivity, modular steps Multi-step, requires purification
One-Pot Telescoping S-Transfer and Trifluoromethylation Imidazole N-oxide derivatives AgSCF3, activating agents Efficient, fewer isolations Requires precise control, limited to certain substrates
High-Temperature Methylation (Patent) 2-Methylimidazole Dimethyl carbonate Catalyst-free, industrial scale Specific to methylation, not dimethoxymethylation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole, and how are yields optimized?

  • Methodology : Synthesis often involves cyclization of precursors like α-halo ketones or aldehydes with 1,2-diamines under acidic conditions (e.g., HCl or ZnCl₂ catalysis). For example, similar imidazole derivatives are synthesized via condensation reactions with methoxymethyl chloride in tetrahydrofuran (THF) using sodium bis(trimethylsilyl)amide as a base, achieving ~42% yield after flash chromatography . Low yields (e.g., 22–24% in related compounds) are addressed by optimizing reaction time, solvent polarity, and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Characterization includes:

  • 1H/13C NMR : To confirm substituent positions and purity. For example, symmetry-related imidazole nuclei in analogs show distinct coupling constants and chemical shifts .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/F content (e.g., deviations <0.5% in related trifluoromethyl-imidazoles) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (a = 11.7063 Å, b = 20.2301 Å) confirm molecular conformation and π-π interactions stabilizing the structure .

Q. What are the key physicochemical properties influencing its reactivity?

  • Properties :

  • Lipophilicity : Enhanced by the trifluoromethyl group (logP ~5.6), critical for membrane permeability .
  • Solubility : Moderate in polar solvents (e.g., THF, DMSO) but limited in water due to aromaticity and substituent bulk .
  • Thermal stability : Melting points typically >150°C, inferred from related imidazoles with tert-butyl or halogen substituents .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodology : Docking studies (e.g., AutoDock Vina) use crystal structures of target proteins (e.g., 15-lipoxygenase) to simulate binding. For analogs like compound 9c, interactions involve hydrogen bonding with active-site residues (e.g., His539) and hydrophobic contacts with the trifluoromethyl group, achieving docking scores ≤−8.5 kcal/mol . MD simulations (100 ns) assess stability, with RMSD <2.0 Å indicating stable binding .

Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data?

  • Approach :

  • Dynamic NMR : Resolves tautomerism or rotational barriers (e.g., methoxymethyl group rotation) causing splitting in signals .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR spectra to identify discrepancies in vibrational modes (e.g., C-F stretches at 1150–1250 cm⁻¹) .
  • Isotopic labeling : ¹⁵N/¹⁹F NMR tracks electronic effects of substituents on chemical shift anisotropy .

Q. How does the trifluoromethyl group modulate biological activity in enzyme inhibition assays?

  • Mechanistic Insight : The -CF₃ group enhances electron-withdrawing effects, stabilizing transition states in enzyme-substrate complexes. For example, in mGlu2 receptor potentiation (EC₅₀ = 13–23 nM for analogs), the group improves binding affinity by 3-fold compared to non-fluorinated counterparts . Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) quantify this effect .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Optimization Challenges :

  • Protecting groups : Use of methoxymethyl or tert-butyl groups prevents undesired N-alkylation, but bulkier groups may reduce reaction rates .
  • Catalyst selection : Pd/C or CuI catalysts in Suzuki-Miyaura couplings improve cross-coupling efficiency (e.g., 75–85% yield for biphenyl-imidazole derivatives) .
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc) isolates regioisomers, as seen in phenanthro-imidazole syntheses .

Methodological Considerations

  • Analytical Tools : LC-MS (Q-TOF) for purity assessment (>95%), SC-XRD for absolute configuration, and HPLC (C18 columns) for enantiomeric excess determination .
  • Safety Protocols : Handle methoxymethyl chloride (lachrymator) in fume hoods; trifluoromethyl precursors may release HF—use CaCO₃ traps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole
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2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole

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